molecular formula C9H8BrNO B1271126 5-Bromo-1-methyl-2-oxoindoline CAS No. 20870-90-0

5-Bromo-1-methyl-2-oxoindoline

Cat. No.: B1271126
CAS No.: 20870-90-0
M. Wt: 226.07 g/mol
InChI Key: WARSUKBSFLACOI-UHFFFAOYSA-N
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Description

“5-Bromo-1-methyl-2-oxoindoline” is a chemical compound with the CAS Number 20870-90-0 . It has a molecular weight of 226.07 and its IUPAC name is 5-bromo-1-methyl-1,3-dihydro-2H-indol-2-one . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8BrNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-5,12H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 226.07 .

Scientific Research Applications

Apoptosis Inducers in Cancer Research

5-Bromo-1-methyl-2-oxoindoline, as part of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides, has been identified as a potent inducer of apoptosis in cancer research. These compounds show significant efficacy in inhibiting the growth of various cancer cell lines, such as human colorectal carcinoma and hepatocellular carcinoma cells. Specifically, compounds derived from this compound have been found to act as inhibitors of tubulin polymerization, a key process in cell division and cancer progression (Sirisoma et al., 2009).

Synthesis of Key Intermediates in Drug Development

This compound plays a crucial role in the synthesis of key intermediates used in drug discoveries. The compound has been involved in processes where efficiency improvements were made in synthetic routes, contributing to faster and more effective drug development (Nishimura & Saitoh, 2016).

Development of Biologically Active Compounds

Research indicates that derivatives of 2-oxoindoline, including this compound, are promising in the search for new biologically active compounds. These derivatives have shown potential in developing new medicines with high nootropic activity, beneficial in treating cognitive disorders (Altukhov, 2014).

Antiproliferative Activity in Cancer Treatment

A variant of this compound demonstrated strong antiproliferative activity against various cancer cell lines, including human promyelocytic leukemia cells. The compound was found to induce apoptosis and cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment (Saleh et al., 2015).

Synthesis of Anticancer Agents

This compound is utilized in the synthesis of new anticancer agents. The compound has been incorporated into various isatin derivatives to enhance their cytotoxic activity against carcinogenic cells, showing potential as an effective treatment option for various types of cancer (Abu‐Hashem & Al-Hussain, 2022).

Anti-Lung Cancer Activity

Derivatives of 3-methylene-2-oxoindoline-5-carboxamide, which include this compound, have shown promising results in inhibiting the proliferation of human lung adenocarcinoma cells. These compounds have been linked to the blockade of key cellular pathways involved in lung cancer, offering a new direction in anti-lung cancer therapies (Ai et al., 2017).

Safety and Hazards

“5-Bromo-1-methyl-2-oxoindoline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

5-Bromo-1-methyl-2-oxoindoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of the compound. Additionally, this compound has been observed to bind to certain proteins, such as albumin, which can affect its distribution and bioavailability in biological systems .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also affects the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the downregulation of downstream signaling events, ultimately affecting cell function and behavior . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of this compound can influence its bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to proteins, such as albumin, which can affect its distribution and localization within different cellular compartments. The transport and distribution of this compound can influence its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

5-bromo-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARSUKBSFLACOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368640
Record name 5-Bromo-1-methyl-2-oxoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-90-0
Record name 5-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20870-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-2-oxoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-2-oxoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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